4-氯-1,8-萘啶

描述

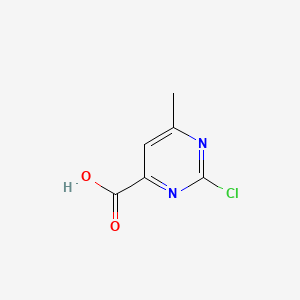

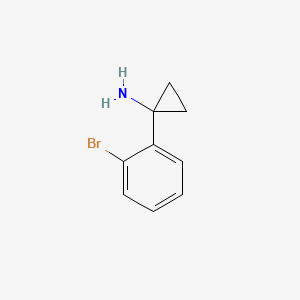

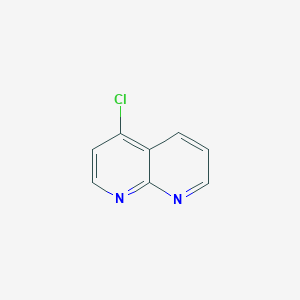

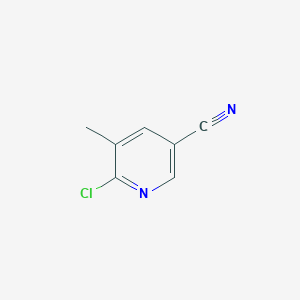

4-Chloro-1,8-naphthyridine is an organic compound with the formula C8H5ClN2 . It is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 4-Chloro-1,8-naphthyridine is represented by the formula C8H5ClN2 . The compound has a molecular weight of 164.59 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis

4-Chloro-1,8-naphthyridine has a boiling point of 220.7°C at 760 mmHg .科学研究应用

药物化学应用

4-氯-1,8-萘啶衍生物在药物化学领域显示出潜力,具有抗癌、抗炎、抗菌、抗组胺、降压、抗疟疾、抗血小板聚集、胃抗分泌和抑制拓扑异构酶-II 和乙酰胆碱酯酶等酶的活性 .

增强抗生素活性

这些化合物可以增强抗生素活性,并且与各种生物模型中的结构-活性关系有关。 新型衍生物已显示出有效的镇痛或抗炎活性,且无急性胃黏膜病变 .

抗癌特性

1,8-萘啶衍生物已被合成,具有赋予抗癌特性的官能团。 这些化合物正在研究其对各种类型癌细胞的有效性 .

合成中的催化作用

一种水溶性 Ir 催化剂可以有效地催化 1,8-萘啶在空气气氛下的水溶液中合成。 该过程涉及某些醇与 1,8-萘啶的脱氢偶联 .

双官能化衍生物的合成

双官能化 1,8-萘啶已成功合成,可用于进一步的化学应用和研究。 这些包括具有不同官能团的衍生物,这些官能团可能赋予化合物独特的性质 .

安全和危害

未来方向

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been of considerable interest to the synthetic community .

作用机制

Target of Action

1,8-naphthyridines, a class of compounds to which 4-chloro-1,8-naphthyridine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .

Mode of Action

It’s worth noting that 1,8-naphthyridines have been shown to have excellent antimicrobial properties . They are known to enhance the activity of antibiotics against multi-resistant bacterial strains .

Biochemical Pathways

1,8-naphthyridines are known to be involved in various biological activities and photochemical properties . They are used in the treatment of bacterial infections and are under clinical investigations for more applications .

Result of Action

1,8-naphthyridines have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .

Action Environment

The synthesis of 1,8-naphthyridines has been achieved using ecofriendly, safe, and atom-economical approaches .

属性

IUPAC Name |

4-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIADAGFXEHBPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497522 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-94-6 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?

A: 4-Chloro-1,8-naphthyridine undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].

Q2: Can 4-Chloro-1,8-naphthyridine be used to synthesize other heterocyclic systems besides pyrazoles?

A: Yes, the pyrazole products obtained from the reaction of 4-Chloro-1,8-naphthyridine with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].

Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with 4-Chloro-1,8-naphthyridine?

A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.

Q4: Are there alternative reaction pathways for 4-Chloro-1,8-naphthyridine with strong bases besides the formation of pyrazoles?

A: Yes, research indicates that reacting 4-Chloro-1,8-naphthyridine with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].

Q5: Has 4-Chloro-1,8-naphthyridine been used as a building block for synthesizing molecules with potential pharmaceutical applications?

A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a 4-chloro-1,8-naphthyridine derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)